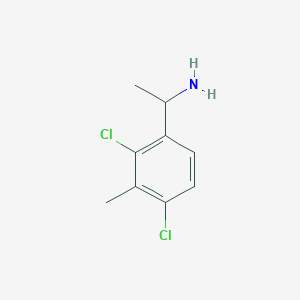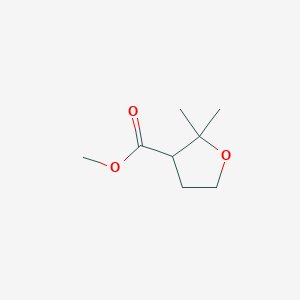
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid is a synthetic organic compound It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or aldol condensation reactions.
Introduction of the trimethoxyphenyl group: This step involves the attachment of the trimethoxyphenyl group to the propanoic acid backbone, often through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, etc.
Reducing agents: Lithium aluminum hydride, sodium borohydride, etc.
Substitution reagents: Halogens, nucleophiles, etc.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound could be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid might be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The pathways involved would be determined by the specific functional groups and their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethoxyphenyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-3-(2,5-dimethoxyphenyl)propanoic acid
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid is unique due to the presence of the tert-butoxycarbonyl protecting group and the trimethoxyphenyl group. These features confer specific chemical properties and reactivity that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C17H25NO7 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(8-15(19)20)10-7-13(23-5)14(24-6)9-12(10)22-4/h7,9,11H,8H2,1-6H3,(H,18,21)(H,19,20)/t11-/m1/s1 |
Clave InChI |
UIBSSCSCJKPKKS-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1OC)OC)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


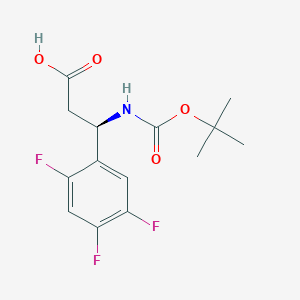
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)


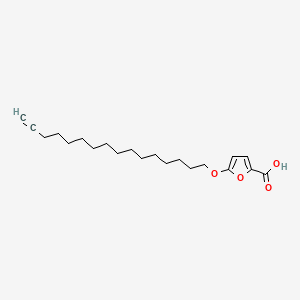

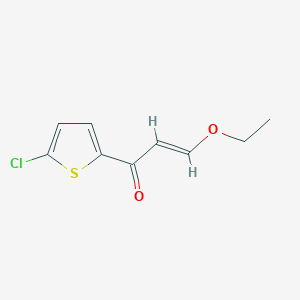
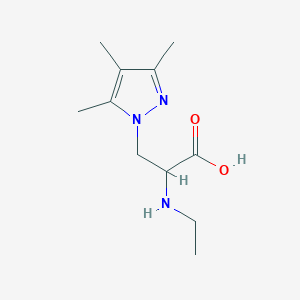
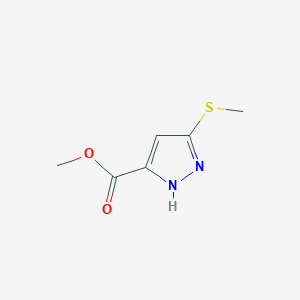
amine](/img/structure/B13490977.png)
